molecular formula C7H7F3N2O2S B7516598 N-(1,3-thiazol-2-yl)-2-(2,2,2-trifluoroethoxy)acetamide

N-(1,3-thiazol-2-yl)-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No. B7516598
M. Wt: 240.21 g/mol
InChI Key: NLQHACGHRAFJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-thiazol-2-yl)-2-(2,2,2-trifluoroethoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-2-(2,2,2-trifluoroethoxy)acetamide is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the growth of microorganisms and fungi. It has also been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Biochemical and Physiological Effects:
N-(1,3-thiazol-2-yl)-2-(2,2,2-trifluoroethoxy)acetamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been shown to induce oxidative stress in cells, leading to cell death.

Advantages and Limitations for Lab Experiments

N-(1,3-thiazol-2-yl)-2-(2,2,2-trifluoroethoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, it has been shown to be stable under a range of conditions, making it suitable for use in various assays. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(1,3-thiazol-2-yl)-2-(2,2,2-trifluoroethoxy)acetamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of microbial infections and cancer. Additionally, further studies may be conducted to elucidate its mechanism of action and to identify potential targets for drug development. Furthermore, its potential use as a fluorescent probe for the detection of metal ions in biological systems may also be explored.

Synthesis Methods

The synthesis of N-(1,3-thiazol-2-yl)-2-(2,2,2-trifluoroethoxy)acetamide involves the reaction of 2-(2,2,2-trifluoroethoxy)acetic acid with thiosemicarbazide in the presence of a dehydrating agent. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

N-(1,3-thiazol-2-yl)-2-(2,2,2-trifluoroethoxy)acetamide has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antimicrobial, antifungal, and anticancer activities. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c8-7(9,10)4-14-3-5(13)12-6-11-1-2-15-6/h1-2H,3-4H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQHACGHRAFJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-thiazol-2-yl)-2-(2,2,2-trifluoroethoxy)acetamide

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